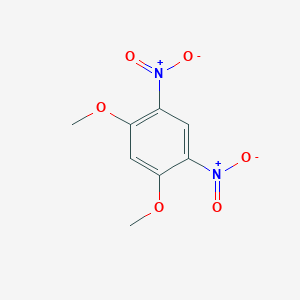

1,5-Dimethoxy-2,4-dinitrobenzene

Overview

Description

1,5-Dimethoxy-2,4-dinitrobenzene (DNOC) is a yellow crystalline solid that is used as a herbicide and pesticide. It is a nitroaromatic compound that is toxic to plants and animals. DNOC is also used in scientific research to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of nitroaromatic compounds.

Scientific Research Applications

Electrochemical Behavior : Gallardo, Guirado, and Marquet (2000) investigated the electrochemical behavior of halodinitrobenzene radical-anions, including 1-Cl-2,4-dinitrobenzene and 1-Br-2,4-dinitrobenzene, in DMF. Their study revealed insights into the dimerization and cleavage mechanisms of these compounds, contributing to the selective synthesis of tetranitrobiphenyl (Gallardo, Guirado, & Marquet, 2000).

Regioselectivity in Nitration : Shopsowitz, Lelj, and MacLachlan (2011) conducted a study on the regioselective nitration of dialkoxybenzenes, which are precursors for various molecules. Their research offers insights into the dinitration reactions of these compounds, revealing significant regioselectivity (Shopsowitz, Lelj, & MacLachlan, 2011).

Hydrogenation and Synthesis : Besset and Morin (2009) explored the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene, leading to the synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole. This research highlights the utility of these compounds in preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).

Tumor Promotion Studies : Bock, Fjelde, Fox, and Klein (1969) investigated the tumor-promoting properties of 1-Fluoro-2,4-dinitrobenzene (DNFB), highlighting its potent effects and the relationship between tumor promotion and immune system disturbance (Bock, Fjelde, Fox, & Klein, 1969).

Chemical Modification Studies : Munroe and Dunlap (1982) studied the chemical modification of Lactobacillus casei thymidylate synthetase with 1,5-difluoro-2,4-dinitrobenzene and compared it with 1-fluoro-2,4-dinitrobenzene. Their research provides insights into the active site modification and crosslinking in enzymes (Munroe & Dunlap, 1982).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .

Future Directions

Mechanism of Action

Target of Action

Like other nitrobenzene derivatives, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .

Mode of Action

Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives can potentially disrupt multiple biochemical pathways due to their reactivity with biological macromolecules .

Pharmacokinetics

Like other nitrobenzene derivatives, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Result of Action

Nitrobenzene derivatives can cause oxidative stress, dna damage, and protein dysfunction, leading to cellular toxicity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dimethoxy-2,4-dinitrobenzene . For instance, its reactivity may increase at higher temperatures or under acidic conditions .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzene derivatives can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially allow 1,5-Dimethoxy-2,4-dinitrobenzene to interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Nitrobenzene derivatives are generally known to be toxic and can cause damage to cells

Molecular Mechanism

It is known that nitrobenzene derivatives can undergo reactions at the benzylic position, which involves the carbon atom adjacent to the aromatic ring . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene derivatives can yield high amounts of nucleophilic aromatic substitution adducts when used with certain reagents .

Metabolic Pathways

Nitrobenzene derivatives are known to undergo reactions at the benzylic position, which could potentially involve various enzymes and cofactors .

properties

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

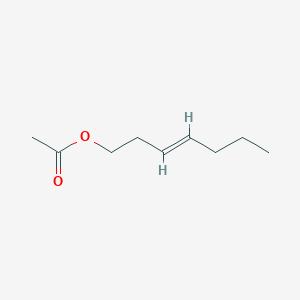

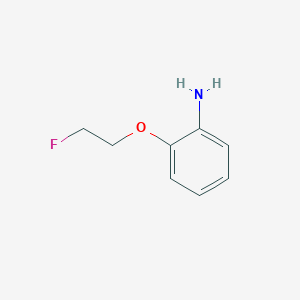

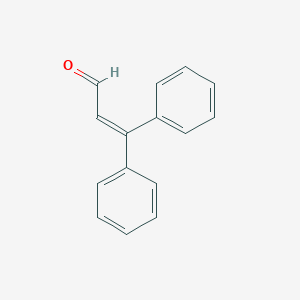

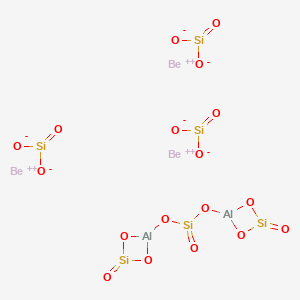

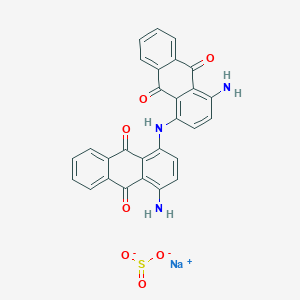

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?

A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to this compound in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.